molecular formula C15H19NO B13801367 N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide

N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide

Cat. No.: B13801367
M. Wt: 229.32 g/mol
InChI Key: MSBPREXJPQJIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide is an organic compound with a complex structure that includes a cyclohexene ring, a methyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide typically involves the reaction of 2-(1-cyclohexen-1-yl)ethylamine with 6-methylphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher production rates. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and yield of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nature of the substituent .

Scientific Research Applications

N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • 2-(1-Cyclohexenyl)cyclohexanone
  • N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide

Uniqueness

N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide is unique due to its specific structural features, such as the presence of a cyclohexene ring and a methyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)-6-methylphenyl]acetamide

InChI

InChI=1S/C15H19NO/c1-11-7-6-10-14(15(11)16-12(2)17)13-8-4-3-5-9-13/h6-8,10H,3-5,9H2,1-2H3,(H,16,17)

InChI Key

MSBPREXJPQJIFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CCCCC2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.